molecular formula C12H17F2N3O2 B13320776 tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B13320776
M. Wt: 273.28 g/mol
InChI Key: FXXPVBSYVBOSMS-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate: is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a][1,4]diazepine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: It may be used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • tert-Butyl 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate
  • tert-Butyl 2-methyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate

Uniqueness: tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C12H17F2N3O2

Molecular Weight

273.28 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-6,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C12H17F2N3O2/c1-11(2,3)19-10(18)16-6-9-4-5-15-17(9)8-12(13,14)7-16/h4-5H,6-8H2,1-3H3

InChI Key

FXXPVBSYVBOSMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=NN2CC(C1)(F)F

Origin of Product

United States

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